

# An In-depth Technical Guide to the Solubility of Bismuth Chromate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Bismuth chromate*

Cat. No.: *B3031461*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Bismuth chromate**, an inorganic compound, exists in several forms, with the most common being bismuth(III) chromate,  $\text{Bi}_2(\text{CrO}_4)_3$ .<sup>[1][2]</sup> It is recognized for its characteristic orange-reddish amorphous powder form.<sup>[1]</sup> Historically, it saw limited use as a pigment in the early 19th century.<sup>[1]</sup> In contemporary research, various formulations of **bismuth chromate**, such as  $\text{Cr}_2\text{Bi}_3\text{O}_{11}$ , are being explored for their semiconductor and photocatalytic properties.<sup>[3][4]</sup> This guide provides a comprehensive overview of the solubility of **bismuth chromate** in different solvents, compiled from available scientific literature.

## Qualitative and Quantitative Solubility Data

**Bismuth chromate** is generally characterized as being insoluble in water and ethanol.<sup>[1]</sup> However, it exhibits solubility in acidic and alkaline solutions.<sup>[1][2]</sup> The term "**bismuth chromate**" can refer to several chemical formulations, including  $\text{Bi}_2(\text{CrO}_4)_3$ ,  $\text{Cr}_2\text{Bi}_3\text{O}_{11}$ , and hydroxylated forms like  $\text{Bi}(\text{CrO}_4)(\text{OH})$ .<sup>[2]</sup> It is important to note that the specific solubility can vary depending on the exact chemical composition and crystalline structure of the compound.

While qualitative solubility information is readily available, a definitive and experimentally determined solubility product constant ( $K_{\text{sp}}$ ) for **bismuth chromate** is not consistently reported in standard chemical literature and databases. This suggests a gap in the available quantitative data for this specific compound.

For context, general solubility rules classify most chromates as insoluble, with exceptions for those with alkali metal cations ( $\text{Na}^+$ ,  $\text{K}^+$ ) and ammonium ( $\text{NH}_4^+$ ).[\[5\]](#)

Table 1: Qualitative Solubility of **Bismuth Chromate**

| Solvent                           | Solubility               | Citation                                |
|-----------------------------------|--------------------------|-----------------------------------------|
| Water                             | Insoluble                | <a href="#">[1]</a> <a href="#">[2]</a> |
| Ethanol                           | Insoluble                | <a href="#">[1]</a>                     |
| Acids (e.g., Nitric Acid)         | Soluble                  | <a href="#">[1]</a> <a href="#">[2]</a> |
| Alkalies (e.g., Sodium Hydroxide) | Soluble                  | <a href="#">[1]</a> <a href="#">[2]</a> |
| Organic Solvents (general)        | Generally low solubility | <a href="#">[6]</a>                     |

## Dissolution Mechanisms

The solubility of **bismuth chromate** in acidic and alkaline solutions is due to chemical reactions that result in the formation of soluble species.

### Dissolution in Acids

In an acidic medium, the chromate ion ( $\text{CrO}_4^{2-}$ ) reacts with hydrogen ions ( $\text{H}^+$ ) to form dichromate ions ( $\text{Cr}_2\text{O}_7^{2-}$ ) and eventually chromic acid ( $\text{H}_2\text{CrO}_4$ ), which are more soluble. The bismuthyl ion ( $\text{BiO}^+$ ) or bismuth(III) ion ( $\text{Bi}^{3+}$ ) can also form soluble salts with the acid's anion (e.g., nitrate, chloride). For instance, bismuth metal is known to dissolve in nitric acid to form bismuth(III) nitrate.[\[7\]](#)[\[8\]](#)

### Dissolution in Alkalies

In alkaline solutions, **bismuth chromate**'s solubility is attributed to the formation of soluble hydroxo complexes of bismuth, such as  $[\text{Bi}(\text{OH})_4]^-$ . The chromate ion remains stable in basic conditions.

## Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of **bismuth chromate** are not detailed in the reviewed literature, several established methods for sparingly soluble salts can be adapted.

## Method 1: Conductometric Determination

This method is suitable for sparingly soluble salts that do not undergo significant hydrolysis.

Principle: The conductivity of a saturated solution of a sparingly soluble salt is measured. This conductivity is directly related to the concentration of the dissolved ions.

Procedure:

- Prepare a saturated solution of **bismuth chromate** by adding an excess of the solid to deionized water and stirring until equilibrium is reached.
- Filter the saturated solution to remove any undissolved solid.
- Measure the conductivity of the saturated solution using a calibrated conductivity meter.
- Measure the conductivity of the deionized water used to prepare the solution.
- The specific conductivity of the dissolved **bismuth chromate** is the difference between the conductivity of the saturated solution and the deionized water.
- The molar concentration (solubility) can be calculated using the equivalent conductance of the salt, which can be determined from the ionic conductances of  $\text{Bi}^{3+}$  and  $\text{CrO}_4^{2-}$  ions.
- The solubility product ( $K_{\text{sp}}$ ) can then be calculated from the molar solubility.

## Method 2: Radiotracer Method

This highly sensitive method is ideal for determining the very low solubility of compounds.

Principle: A radioisotope of one of the constituent elements of the salt (e.g., a radioisotope of bismuth or chromium) is incorporated into the solid. The radioactivity of a saturated solution is then measured to determine the concentration of the dissolved salt.

**Procedure:**

- Synthesize **bismuth chromate** using a starting material containing a known radioisotope of either bismuth or chromium.
- Prepare a saturated solution of the radiolabeled **bismuth chromate**.
- Take a known volume of the clear, saturated solution and measure its radioactivity using a suitable detector (e.g., a scintillation counter).
- Measure the specific activity of the solid radiolabeled **bismuth chromate** (activity per unit mass).
- The concentration of the dissolved **bismuth chromate** can be calculated by comparing the activity of the solution to the specific activity of the solid.

## Method 3: Direct Titration

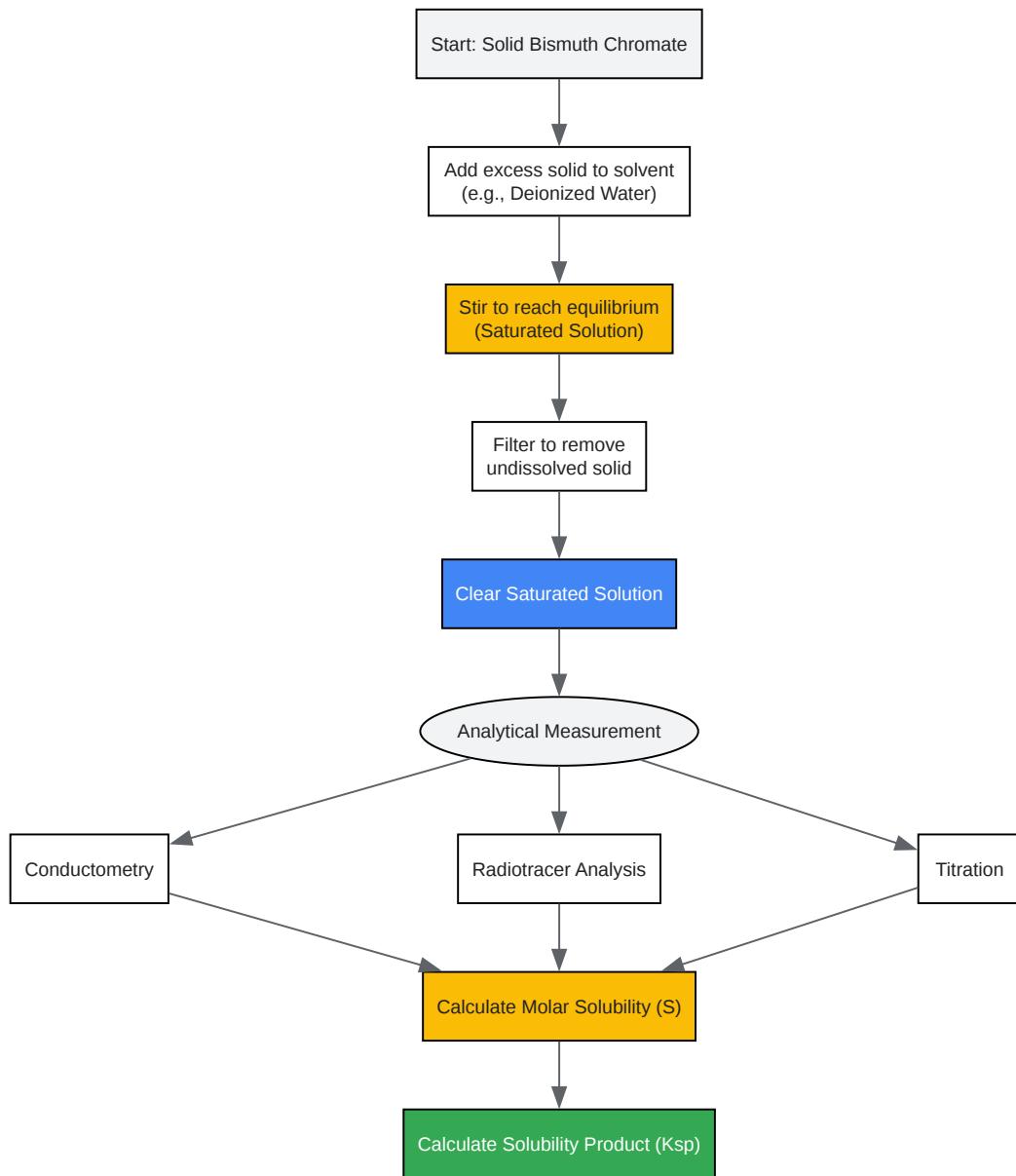
This method can be employed if a suitable titration reaction is available for one of the ions in solution.

**Principle:** The concentration of one of the ions (e.g., chromate) in a saturated solution is determined by titration with a standard solution.

**Procedure:**

- Prepare a saturated solution of **bismuth chromate** and filter it.
- Take a known volume of the saturated solution.
- Titrate the chromate ions in the solution with a suitable reducing agent (e.g., a standardized solution of ferrous ammonium sulfate) using an appropriate indicator to determine the endpoint.
- From the titration results, calculate the molar concentration of the chromate ions, which corresponds to the molar solubility of **bismuth chromate**.
- Calculate the  $K_{sp}$  from the molar solubility.

## Visualizations


### Logical Relationship of Bismuth Chromate Solubility



[Click to download full resolution via product page](#)

Caption: Solubility behavior of **bismuth chromate** in different solvent types.

# Generalized Experimental Workflow for Solubility Determination



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the experimental determination of solubility.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Bismuth chromate - CAMEO [cameo.mfa.org]
- 2. Bismuth chromate (37235-82-8) for sale [vulcanchem.com]
- 3. rsc.org [rsc.org]
- 4. Bismuth chromate (Cr<sub>2</sub>Bi<sub>3</sub>O<sub>11</sub>): a new bismuth-based semiconductor with excellent photocatalytic activity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. xaktly.com [xaktly.com]
- 6. Synthesis of bismuth (III) oxofumarate and its solubility in organic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bismuth(III) nitrate - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Solubility of Bismuth Chromate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3031461#bismuth-chromate-solubility-in-different-solvents]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)